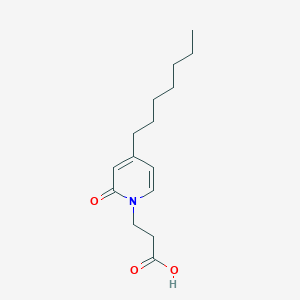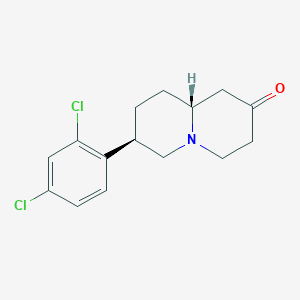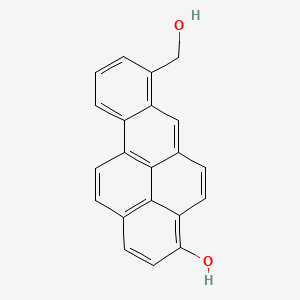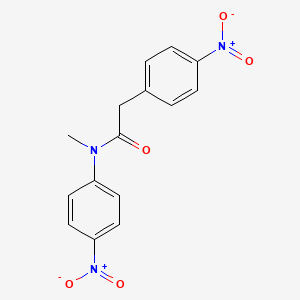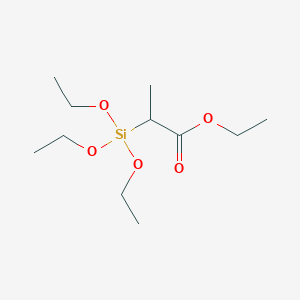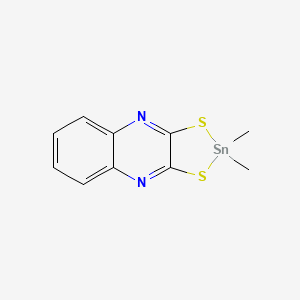
(2,3-Quinoxalinyldithio)dimethyltin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyltin(2+);quinoxaline-2,3-dithiolate is a coordination compound that combines the organotin moiety dimethyltin(2+) with the heterocyclic ligand quinoxaline-2,3-dithiolate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyltin(2+);quinoxaline-2,3-dithiolate typically involves the reaction of dimethyltin dichloride with quinoxaline-2,3-dithiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for dimethyltin(2+);quinoxaline-2,3-dithiolate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyltin(2+);quinoxaline-2,3-dithiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The tin center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiolates can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in the replacement of one or more ligands on the tin center.
Wissenschaftliche Forschungsanwendungen
Dimethyltin(2+);quinoxaline-2,3-dithiolate has several scientific research applications:
Wirkmechanismus
The mechanism by which dimethyltin(2+);quinoxaline-2,3-dithiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline-2,3-dithiolate ligand can coordinate to metal centers in enzymes, potentially inhibiting their activity. Additionally, the organotin moiety can interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(quinoxaline-2,3-dithiolato)cuprate: This compound features a similar quinoxaline-2,3-dithiolate ligand but coordinated to copper instead of tin.
Quinoxaline-2,3-dithiolate complexes with other metals: These include complexes with metals such as molybdenum and tungsten, which exhibit different chemical and physical properties.
Uniqueness
Dimethyltin(2+);quinoxaline-2,3-dithiolate is unique due to the combination of the organotin moiety with the quinoxaline-2,3-dithiolate ligand. This combination imparts distinct electronic and structural properties, making it suitable for specific applications in catalysis, materials science, and medicinal chemistry .
Eigenschaften
CAS-Nummer |
73927-90-9 |
|---|---|
Molekularformel |
C10H10N2S2Sn |
Molekulargewicht |
341.0 g/mol |
IUPAC-Name |
2,2-dimethyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2CH3.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;;;/h1-4H,(H,9,11)(H,10,12);2*1H3;/q;;;+2/p-2 |
InChI-Schlüssel |
KNJCUWPTKOCFRS-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn]1(SC2=NC3=CC=CC=C3N=C2S1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



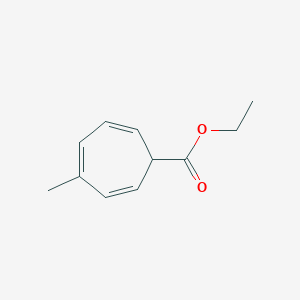
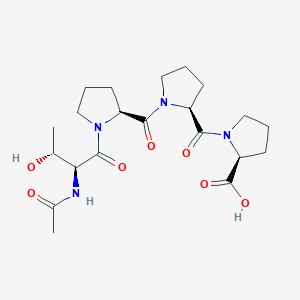
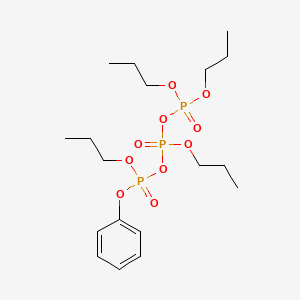
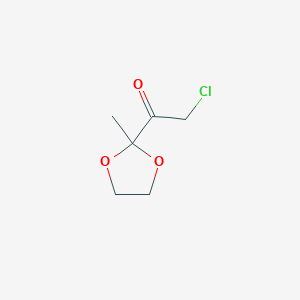
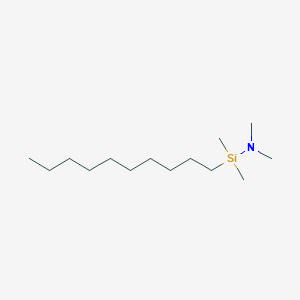

![N-{4-[(E)-(Benzylimino)methyl]phenyl}acetamide](/img/structure/B14441726.png)
